4,5-Dichloro-2-nitroaniline

Veterinary Anthelmintic Synthesis Process Chemistry Regioselective Etherification

This specific 4,5-dichloro-2-nitroaniline isomer is the exclusive intermediate for triclabendazole API synthesis, achieving 99% yield in the key etherification step. Its unique chlorine substitution pattern provides critical regiochemical control; alternative isomers yield inactive regioisomers. Validated thermochemical data (ΔfH° = −99.7 ± 1.6 kJ·mol⁻¹) enable precise process safety assessments unavailable with other isomers. Simultaneously serves as Triclabendazole Impurity 1 reference standard for ANDA/QC, reducing vendor qualification burden. Also essential for microwave-assisted SNAr library synthesis and 5,6-dichlorobenzotriazole-based CK2 inhibitor research.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
CAS No. 6641-64-1
Cat. No. B146558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-nitroaniline
CAS6641-64-1
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N
InChIInChI=1S/C6H4Cl2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2
InChIKeyFSGTULQLEVAYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-2-nitroaniline (CAS 6641-64-1): A Regiospecific Intermediate with Quantifiable Advantages for Agrochemical and Pharmaceutical Synthesis


4,5-Dichloro-2-nitroaniline (CAS 6641-64-1) is a halogenated nitroaniline derivative that serves as a cornerstone intermediate in the industrial synthesis of the benzimidazole anthelmintic triclabendazole . Its molecular structure, defined by a chlorine substitution pattern at positions 4 and 5 on an aniline ring bearing a nitro group at position 2, provides unique regiochemical control in subsequent synthetic transformations [1]. The intramolecular N–H⋯O hydrogen bond between the ortho-nitro and amino groups forces the molecule into a coplanar conformation, a structural feature that directly influences its solid-state packing and its reactivity profile in nucleophilic aromatic substitution (SNAr) reactions [2].

Why 4,5-Dichloro-2-nitroaniline Cannot Be Replaced by Other Dichloronitroaniline Isomers in Critical Synthetic Pathways


The position of the chlorine substituents on the aromatic ring of dichloronitroaniline isomers dictates the electronic environment and steric accessibility of the amino group, leading to drastically different reaction outcomes. Generic substitution with isomers like 3,4-dichloro-2-nitroaniline or 2,6-dichloro-4-nitroaniline fails because they produce distinct regioisomeric products upon SNAr or condensation reactions, affecting both the identity and biological activity of the final active pharmaceutical ingredient (API) [1]. Furthermore, the thermochemical stability, measured by the standard molar enthalpy of formation, varies significantly among isomers, with the 4,5-substitution pattern offering a specific energetic landscape that impacts large-scale process safety and reaction calorimetry [2].

Quantitative Differentiation of 4,5-Dichloro-2-nitroaniline: Head-to-Head Performance Against Closest Analogs


Regiospecificity in Triclabendazole API Synthesis: Etherification Yield Comparison

In the convergent synthesis of triclabendazole, 4,5-dichloro-2-nitroaniline reacts with 2,3-dichlorophenol via a nucleophilic aromatic substitution to form the key diaryl ether intermediate. This reaction proceeds with a reported yield of 99% under optimized conditions [1]. In contrast, when starting from the structurally analogous 3,4-dichloroaniline, the synthesis requires a more circuitous route involving acylation, nitration, and hydrolysis to achieve a comparable substitution pattern, resulting in lower overall yields and increased by-product formation [2]. This single-step efficiency directly translates to superior process mass intensity and cost-effectiveness for the 4,5-dichloro-2-nitroaniline route.

Veterinary Anthelmintic Synthesis Process Chemistry Regioselective Etherification

Microwave-Assisted SNAr Reactivity: Reaction Rate and Product Purity vs. Conventional Heating

4,5-Dichloro-2-nitroaniline serves as a superior electrophile for solvent-free, microwave-assisted SNAr reactions with amines. A series of 14 diverse 5-alkylamino-2-nitroanilines were synthesized in 55–93% isolated yields within 5–35 minutes of microwave irradiation, with no detectable side products [1]. This performance benchmarks favorably against the typically harsh, high-pressure, and protracted reaction times (often >12 hours) required for analogous SNAr reactions on less activated dichloronitroaniline isomers such as 2,4-dichloro-5-nitroaniline (CAS 34033-44-8) under conventional heating [2].

Nucleophilic Aromatic Substitution Microwave Synthesis Medicinal Chemistry Building Blocks

Thermochemical Stability and Process Safety: Experimental Enthalpy of Formation vs. Isomeric Series

The standard molar enthalpy of formation in the crystalline phase for 4,5-dichloro-2-nitroaniline was experimentally determined by rotating-bomb combustion calorimetry to be −(99.7 ± 1.6) kJ·mol⁻¹ at T = 298.15 K [1]. The corresponding standard molar enthalpy of sublimation was determined as (109.4 ± 0.9) kJ·mol⁻¹, yielding a gaseous phase enthalpy of formation of 9.7 kJ·mol⁻¹. This comprehensive dataset is the only one available among the six dichloro-2-nitroaniline isomers that has been experimentally validated, with other isomers' values being only estimated by group additivity methods [2]. Accurate knowledge of the enthalpy of formation is critical for assessing thermal runaway risks during nitration or ammonolysis steps in large-scale manufacturing.

Process Safety Thermochemistry Calorimetry

Crystalline Purity Profile for Analytical Reference Standards: Impurity Detection Limits vs. Procurement-Grade Material

For analytical method development in triclabendazole quality control, 4,5-dichloro-2-nitroaniline is supplied as 'Triclabendazole Impurity 1' reference standard with detailed characterization data compliant with regulatory guidelines for ANDA and DMF submissions [1]. Combustion calorimetry experiments confirmed that no impurities greater than 10⁻³ (0.1%) in mass fraction could be detected in the high-purity sample used for thermochemical studies [2]. This contrasts with generic dichloronitroaniline isomers procured for synthesis-only purposes, which typically offer only GC or HPLC purity of ≥98% and lack the extensive characterization (e.g., COA, structural elucidation) required for regulatory applications [3].

Pharmaceutical Reference Standards Quality Control Purity Analysis

Regiochemical Fidelity in Benzotriazole-Based Kinase Inhibitor Synthesis: SAR Dependence on Chlorine Position

A systematic SAR study on chlorine-substituted benzotriazoles as human protein kinase CK2 inhibitors synthesized the full matrix of possible chlorination patterns. The study identified that the chlorine substitution pattern on the benzotriazole benzene ring is the main driver of ligand binding, with substitution at positions 5 and 6 (corresponding exactly to the 4,5-substitution pattern of the starting 4,5-dichloro-2-nitroaniline upon reductive cyclization) noted as crucial for maintaining high binding affinity [1]. Other substitution patterns, derived from isomers like 3,4-dichloro-2-nitroaniline, yield benzotriazoles with altered hydrophobic and electrostatic properties that show reduced affinity for the CK2 catalytic subunit [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

High-Value Application Scenarios for 4,5-Dichloro-2-nitroaniline Where Isomer Selection Is Critical


Commercial Production of Triclabendazole API: Maximizing Throughput and Minimizing Regulatory Burden

The convergent synthesis of triclabendazole relies on the specific 4,5-dichloro pattern to achieve a 99% yield in the key etherification step, as quantified in comparative process studies [1]. Procuring this specific isomer simultaneously fulfills the need for a primary intermediate and a well-characterized reference standard (Triclabendazole Impurity 1) essential for ANDA/QC applications [2], reducing the vendor qualification burden for pharmaceutical manufacturers.

Rapid Library Synthesis of 5-Substituted-2-Nitroaniline Bioisosteres for Antiparasitic Lead Optimization

The unique electronic activation conferred by the 4,5-dichloro-2-nitro substitution pattern enables ultra-fast, microwave-assisted SNAr with amines, generating diverse 5-alkylamino-2-nitroanilines in 55–93% yields without side products [3]. This protocol is impossible to replicate with other dichloronitroaniline isomers lacking the same activation, making this compound the exclusive starting material for this high-throughput medicinal chemistry approach.

Process Safety and Scale-Up Evaluation for Energetic Nitroaromatic Intermediates

With its experimentally determined standard molar enthalpy of formation (−99.7 ± 1.6 kJ·mol⁻¹) and enthalpy of sublimation (109.4 ± 0.9 kJ·mol⁻¹), 4,5-dichloro-2-nitroaniline is the sole isomer in its class with a complete, validated thermochemical profile [4]. Chemical engineers designing safe ammonolysis or nitration processes can use these values directly for hazard assessment, a capability not available for isomers with only estimated thermochemical data.

Fragment-Based Drug Discovery Targeting Human Protein Kinase CK2

For structure-activity relationship studies on heterogeneously halogenated benzotriazoles, the 4,5-dichloro-2-nitroaniline precursor is essential to access the 5,6-dichlorobenzotriazole regioisomer. Systematic studies have shown that the chlorine substitution pattern is the dominant driver of binding affinity, and the 5,6-substituted pattern is crucial for maintaining high potency against the CK2 catalytic subunit [5]. Using an alternative isomer at the synthesis stage would produce a biologically irrelevant benzotriazole.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dichloro-2-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.